REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][N:10]=2)[N:4]=[C:3]1[CH2:15][N:16]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[NH2:16][CH2:15][C:3]1[N:2]([CH3:1])[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][N:10]=2)[N:4]=1 |f:1.2|
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Name
|
2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione
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Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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CN1C(=NC(=CC1=O)C1=NC=NC=C1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
2.37 mL
|
Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 3 h
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Duration
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3 h
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Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
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CUSTOM
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Details
|
the solid obtained
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Type
|
CUSTOM
|
Details
|
was triturated with dichloromethane for 24 h
|
Duration
|
24 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the resulting filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
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Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1N(C(C=C(N1)C1=NC=NC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |